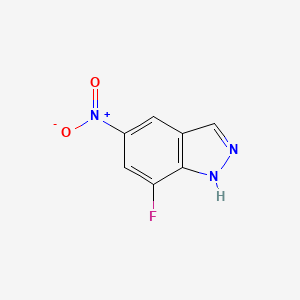

7-fluoro-5-nitro-1H-indazole

Description

Overview of Indazole Heterocycles in Organic Chemistry

Indazoles, with the molecular formula C₇H₆N₂, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov While rarely found in nature, synthetic indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govjapsonline.com The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its chemical and biological characteristics, making it a privileged scaffold in drug discovery. nih.govbits-pilani.ac.in

Importance of Functionalized Indazoles in Chemical Research

The strategic placement of functional groups on the indazole core is a key strategy in the development of novel compounds with tailored properties. nih.govbits-pilani.ac.in The introduction of substituents can dramatically alter the electronic and steric properties of the molecule, influencing its reactivity, solubility, and interaction with biological targets. nih.gov This has led to the synthesis of a vast library of indazole derivatives with applications ranging from potent kinase inhibitors in cancer therapy to selective enzyme inhibitors for neurological disorders. nih.govnih.gov

Unique Chemical Properties Conferred by Fluoro and Nitro Substituents

The presence of both a fluorine atom and a nitro group on an aromatic ring, as seen in 7-fluoro-5-nitro-1H-indazole, imparts a unique set of chemical properties.

Fluorine Substituents: The high electronegativity of fluorine can significantly impact the electronic environment of the aromatic ring. nih.gov It can act as a weak π-donor and a strong σ-acceptor, influencing the acidity of N-H protons and the susceptibility of the ring to nucleophilic attack. nih.gov Furthermore, the introduction of fluorine can enhance metabolic stability and membrane permeability, properties highly desirable in drug candidates. nih.gov

Nitro Substituents: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. ontosight.aiksu.edu.sa This property is often exploited in synthetic chemistry to direct the course of reactions and introduce further functionalities. nih.govresearchgate.net In the context of indazoles, the position of the nitro group can significantly influence the molecule's biological activity. For instance, 7-nitroindazole (B13768) is a known inhibitor of neuronal nitric oxide synthase. nih.govwikipedia.org

Contextualizing this compound within the Indazole Family

This compound is a specific member of the indazole family that combines the electronic effects of both a halogen and a nitro group. This particular substitution pattern creates a unique electronic landscape within the molecule, making it a valuable building block for the synthesis of more complex derivatives. The presence of the fluorine at the 7-position and the nitro group at the 5-position influences the reactivity of the entire indazole system, including the pyrazole (B372694) and benzene (B151609) rings. The electron-withdrawing nature of both substituents can facilitate certain chemical transformations, such as nucleophilic substitution reactions, while potentially hindering others. The specific arrangement of these functional groups distinguishes this compound from other halogenated and nitrated indazoles, such as 5-fluoro-7-nitro-1H-indazole or 6-fluoro-5-nitro-1H-indazole, each possessing its own distinct reactivity and potential applications. ambeed.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILNJNWYNCDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 5 Nitro 1h Indazole and Its Derivatives

Strategies for Indazole Ring System Construction

The formation of the indazole ring is a critical step in the synthesis of these target molecules. Various cyclization strategies have been developed, starting from appropriately substituted aryl precursors.

A common and effective method for constructing the indazole ring involves the cyclization of aryl hydrazines. nih.gov This approach often utilizes a nucleophilic aromatic substitution (SNAr) mechanism for ring closure. nih.govresearchgate.net For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved by preparing arylhydrazones from acetophenone (B1666503) or benzaldehyde (B42025) derivatives that have a fluorine atom at the C2 position and a nitro group at the C5 position. nih.govresearchgate.net Subsequent deprotonation and SNAr ring closure yield the desired indazoles in moderate to high yields (45–90%). nih.govresearchgate.net This method can also be adapted into a one-pot domino process. nih.govresearchgate.net

Another related strategy involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For example, 2-fluorobenzaldehyde (B47322) can be reacted with hydrazine hydrate (B1144303) under reflux conditions to produce 7-fluoro-1H-indazole. chemicalbook.com Similarly, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate can yield 3-aminoindazole. chemicalbook.com

The diazotization of o-toluidines followed by ring closure is another classical method for indazole synthesis. chemicalbook.comgoogle.com This can be applied to appropriately substituted toluidines to generate the desired fluorinated and nitrated indazole core.

Intramolecular annulation provides another powerful route to indazole derivatives. One such method is the silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones. acs.org This process is particularly effective for synthesizing a variety of 3-substituted 1H-indazoles. acs.org Preliminary mechanistic studies suggest that this reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.org

Another approach involves the reductive cyclization of o-nitro-ketoximes, which can provide access to 1H-indazoles. researchgate.net This method offers a pathway to indazoles from readily available starting materials.

Rearrangement reactions offer a unique and sometimes advantageous pathway to fluorinated indazoles. One notable example is the ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-polyfluoroaryl-1,2,4-oxadiazoles with hydrazine to produce 6-substituted fluorinated indazoles. researchgate.net This method involves the addition of a bidentate nucleophile to the electrophilic 1,2,4-oxadiazole (B8745197) ring, followed by rearrangement to form the indazole core. researchgate.net

Functionalization Approaches for Pre-existing Indazole Cores

Once the indazole core is formed, further modifications can be introduced through various functionalization reactions. This allows for the synthesis of a diverse library of derivatives with tailored properties.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds, including indazoles. nih.gov These methods avoid the need for pre-functionalized starting materials, thus simplifying synthetic routes. Rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes represents a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. nih.gov

The C-3 position of the indazole ring is a common site for functionalization due to its reactivity. chim.it Direct C-3 alkylation of 1H-indazoles can be challenging and often results in low yields. mdpi.com However, various strategies have been developed to achieve regioselective C-3 functionalization.

One approach involves halogenation, which introduces a handle for further transformations such as cross-coupling reactions. chim.it For instance, N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C-3 position. chim.it Similarly, N-iodosuccinimide (NIS) can be used for iodination. chim.it

The Vilsmeier-Haack reaction, using reagents like POCl3/DMF, can be employed for the formylation of the C-3 position. For example, this reaction on 5-nitro-1H-indazole leads to the corresponding 3-formyl derivative in high yield. chim.it More recently, a microwave-assisted, Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles has been developed using DMSO as the formylating agent. thieme-connect.de

Nitration at the C-3 position has also been reported. For instance, the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been described, proceeding through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Direct C-H Functionalization Strategies

Remote Functionalization at the Benzene (B151609) Ring of Indazoles

Remote functionalization of the benzene ring of indazoles allows for the introduction of substituents at positions distant from the heterocyclic pyrazole (B372694) ring. This is a valuable strategy for creating diverse molecular architectures.

A metal-free protocol has been developed for the remote difunctionalization of 2H-indazoles. nih.gov This method utilizes Koser's reagents, which serve as both sulfonyloxylating and iodinating agents. nih.gov The reaction proceeds under ambient air and demonstrates high regioselectivity, yielding C-4-sulfonyloxylated and C-7-iodinated 2H-indazole derivatives. nih.gov This approach is notable for its wide functional group tolerance and broad substrate scope, providing the products in good to excellent yields. nih.gov The resulting 4,7-disubstituted 2H-indazoles can be further transformed into various C-4,7-functionalized derivatives. nih.gov

Nucleophilic Substitution Reactions on Halogenated/Nitrated Indazoles

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry and are frequently employed in the functionalization of halogenated and nitrated indazoles. These reactions involve the displacement of a halide or nitro group by a nucleophile.

The reactivity of halogenated imidazoles, a related class of azole heterocycles, has been studied extensively. For instance, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) undergo nucleophilic substitution with various thiolates and isopropoxides, primarily at the 2-position. rsc.org In contrast, derivatives of 4(5)-bromo-5(4)-nitroimidazole and 2,4(5)-dibromo-5(4)-nitroimidazole show displacement of the 5-bromine atom. rsc.org These studies provide insights into the reactivity patterns that can be extrapolated to halogenated and nitrated indazoles.

In the context of indazole synthesis, a general two-step method for preparing substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. This offers an alternative to the traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

Electrophilic Substitution Reactions on Indazole Derivatives

Indazoles, as heteroaromatic compounds, are susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the reaction conditions and the substituents already present on the indazole ring.

Nitration: The nitration of indoles, which are structurally related to indazoles, can lead to the formation of indazole-3-carboxaldehyde derivatives through a nitrosation pathway. rsc.org For instance, the reaction of 5-fluoro-indole with sodium nitrite (B80452) in the presence of acid yields 5-fluoro-1H-indazole-3-carboxaldehyde. rsc.org The nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen, resulting in radical C3-nitration. chim.it A process for preparing 6-nitroindazole (B21905) from 2-methyl-5-nitroaniline (B49896) has also been described. google.com

Halogenation: A metal-free method for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS or NBS) has been developed. nih.gov This method allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles in high yields by adjusting the reaction conditions. nih.gov For example, 3-iodoindazoles can be prepared by treating the corresponding indazole with iodine and potassium hydroxide. chim.it

Catalytic Methodologies in Indazole Synthesis and Functionalization

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis and functionalization of indazoles, offering high efficiency, selectivity, and functional group tolerance. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Rhodium)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in indazole synthesis. researchgate.net

Palladium: Palladium catalysts are widely used for the direct arylation of 2H-indazoles with aryl bromides, providing 3-aryl-2H-indazoles in high yields. researchgate.net Suzuki coupling reactions, also palladium-catalyzed, are employed to synthesize 1H-pyridin-4-yl-3,5-disubstituted indazoles. researchgate.net

Copper: Copper-catalyzed reactions are also prevalent. A copper-catalyzed C-H ortho-hydroxylation and N-N bond formation sequence has been developed for the one-pot synthesis of 1-(ortho-hydroxyaryl)-1H-indazoles. researchgate.net Copper catalysis is also used in the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. nih.gov

Rhodium: Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides an efficient, one-step route to substituted N-aryl-2H-indazoles. acs.orgnih.gov This method is compatible with a broad range of functional groups. acs.orgnih.gov

A variety of transition metals, including ruthenium, have been used to catalyze the synthesis of complex indazole-based architectures. nih.gov

Metal-Free Approaches to Indazole Derivatives

While transition metal catalysis is dominant, metal-free approaches offer advantages in terms of cost, toxicity, and environmental impact. organic-chemistry.org

Several metal-free methods have been developed for indazole synthesis. One such method involves the intramolecular aerobic oxidative C-N coupling of aryl hydrazones using TEMPO as an oxidant. thieme-connect.com Another approach is the synthesis of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. rsc.org A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides indazoles in very good yields. organic-chemistry.orgorganic-chemistry.orgacs.org

Microwave-Assisted Synthetic Protocols for Indazoles

Microwave-assisted organic synthesis has emerged as a green and efficient technology for the functionalization of indazoles. rasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, increase yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.inniscpr.res.inorientjchem.orgias.ac.in

This technique has been successfully applied to various cross-coupling reactions for the functionalization of indazoles. rasayanjournal.co.in For example, the synthesis of N-alkynylated indazoles via copper-catalyzed cross-coupling is significantly improved under microwave irradiation, with reaction times reduced from 24 hours to 30 minutes. rasayanjournal.co.in Microwave-assisted synthesis has also been used to prepare indazole acetic acid derivatives from substituted 3-amino-3-(2-nitrophenyl)propanoic acids. researchgate.net

Specific Synthetic Routes Towards 7-Fluoro-5-nitro-1H-indazole

The construction of the this compound core can be achieved through various synthetic strategies. These methods can be broadly categorized into stepwise procedures, which involve the sequential modification of a precursor molecule, and one-pot syntheses, which combine multiple reaction steps into a single, efficient process.

A common and effective approach to synthesize substituted indazoles involves the cyclization of appropriately substituted benzene precursors. For this compound, a logical starting material is a benzene ring already containing the requisite fluoro and nitro substituents in the correct positions.

One well-documented stepwise route begins with 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2'-fluoro-5'-nitroacetophenone. nih.govresearchgate.net The synthesis proceeds through the formation of an arylhydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. The key steps are:

Hydrazone Formation: The starting carbonyl compound (2-fluoro-5-nitrobenzaldehyde or 2'-fluoro-5'-nitroacetophenone) is reacted with hydrazine hydrate in a suitable solvent like dimethylformamide (DMF) at room temperature. This reaction typically proceeds to completion within a few hours, yielding the corresponding hydrazone. nih.gov

Cyclization (SNAr): The formed hydrazone undergoes a base-mediated intramolecular cyclization. The deprotonation of the hydrazone nitrogen generates a nucleophile that attacks the carbon atom bearing the fluorine, displacing it in an SNAr reaction to form the pyrazole ring fused to the benzene ring. nih.govnih.gov This cyclization is often facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. nih.gov

This two-step sequence provides a reliable method for accessing 1-aryl-5-nitro-1H-indazoles with high yields. nih.gov For the synthesis of the parent this compound, the same principle can be applied starting from 2-fluoro-6-substituted anilines, which after diazotization and cyclization, followed by nitration, would yield the target compound. For instance, 7-fluoroindazole can be synthesized from 2-fluoro-6-methylaniline (B1315733). guidechem.com Subsequent nitration would then be required to introduce the nitro group at the 5-position.

Another patented method describes the preparation of substituted indazoles, including nitroindazoles, by the direct nitrosation of 2-methylacetanilides under controlled acidic conditions with a dehydrating agent. google.com This suggests that a suitably substituted 2-methylacetanilide could potentially be used to generate a nitroindazole derivative in a stepwise fashion. google.com

Table 1: Stepwise Synthesis of 5-Nitro-1H-Indazole Derivatives from Substituted Benzenes

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2'-Fluoro-5'-nitroacetophenone | 1. NH₂NH₂·H₂O, DMF, 23 °C, 2 h | 2'-Fluoro-5'-nitroacetophenone hydrazone | 3-Methyl-5-nitro-1H-indazole | 98 | nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | 1. NH₂NH₂·H₂O, DMF, 23 °C, 2 h | 2-Fluoro-5-nitrobenzaldehyde hydrazone | 5-Nitro-1H-indazole | Not specified | nih.gov |

| 2-methyl-6-nitroaniline | Diazotization and cyclization | - | 7-Nitroindazole | 61.8 | google.com |

This table is interactive. Click on the headers to sort the data.

To improve efficiency and reduce the need for isolating intermediates, one-pot procedures have been developed for the synthesis of substituted indazoles. These methods are particularly advantageous for large-scale production.

An efficient one-pot synthesis of 1-aryl-5-nitro-1H-indazoles has been developed based on the stepwise method described previously. nih.govnih.gov This domino process combines the formation of the arylhydrazone and the subsequent SNAr cyclization into a single laboratory operation. nih.govresearchgate.net In this procedure, the substituted 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde is reacted with an arylhydrazine in the presence of a base, such as potassium carbonate, in a solvent like DMF. nih.gov The reaction proceeds through the in-situ formation of the hydrazone, which then immediately undergoes deprotonation and cyclization to yield the final 1-aryl-5-nitro-1H-indazole product. nih.govnih.gov

The development of such one-pot syntheses represents a significant advancement, offering a more streamlined and economical pathway to complex indazole derivatives. researchgate.net These methods often leverage the inherent reactivity of the starting materials to drive a cascade of reactions, leading to the desired product with minimal intervention. researchgate.net

Table 2: One-Pot Synthesis of 1-Aryl-5-nitro-1H-indazoles

| Starting Carbonyl Compound | Arylhydrazine | Base/Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2'-Fluoro-5'-nitroacetophenone | Phenylhydrazine | K₂CO₃ / DMF | 1 | 3-Methyl-5-nitro-1-phenyl-1H-indazole | 96 | nih.gov |

| 2'-Fluoro-5'-nitroacetophenone | 4-Fluorophenylhydrazine | K₂CO₃ / DMF | 1 | 1-(4-Fluorophenyl)-3-methyl-5-nitro-1H-indazole | 89 | nih.gov |

| 2'-Fluoro-5'-nitroacetophenone | 4-Chlorophenylhydrazine | K₂CO₃ / DMF | 1 | 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 90 | nih.gov |

| 2'-Fluoro-5'-nitroacetophenone | 4-Bromophenylhydrazine | K₂CO₃ / DMF | 1 | 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | 88 | nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | K₂CO₃ / DMF | 3 | 5-Nitro-1-phenyl-1H-indazole | 73 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Studies of 7 Fluoro 5 Nitro 1h Indazole and Analogues

Reactivity of the Nitro Group at Position 5

The nitro group at the C5 position is a powerful electron-withdrawing group, which profoundly influences the chemical behavior of the indazole ring. Its reactivity is most notably demonstrated in reduction reactions and its effect on the electrophilicity of the heterocyclic system.

Reduction Reactions to Amino Derivatives

The transformation of the C5-nitro group into an amino group is a common and crucial reaction, yielding 7-fluoro-1H-indazol-5-amine, a key building block for more complex molecules. This reduction can be achieved using various reagents and conditions. A standard method involves the use of iron powder in the presence of an electrolyte like ammonium (B1175870) chloride in a mixed solvent system such as ethyl acetate (B1210297) and water. For instance, heating 7-fluoro-5-nitro-1H-indole, a related indole (B1671886) analogue, with iron and ammonium chloride at 60°C effectively yields the corresponding 5-amino derivative. chemicalbook.com This type of reduction is broadly applicable to nitro-substituted indazoles.

| Reactant | Reagents | Conditions | Product |

| 7-Fluoro-5-nitro-1H-indole | Iron, Ammonium Chloride | Ethyl acetate/Water, 60°C, 4 hr | 7-Fluoro-1H-indol-5-amine |

This interactive table summarizes a common method for the reduction of a nitro group on a related heterocyclic system, which is analogous to reactions of 7-fluoro-5-nitro-1H-indazole.

Influence on Electrophilicity of the Indazole Ring

The presence of a strong electron-withdrawing nitro group at the C5 position significantly decreases the electron density of the entire indazole ring system. youtube.comyoutube.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions, which typically rely on an electron-rich aromatic core. chemicalbook.com Conversely, this reduced electron density enhances the ring's susceptibility to nucleophilic attack, a key feature exploited in its synthetic applications. The electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgpressbooks.pub This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, a condition met in many reactions involving this scaffold. libretexts.orgpressbooks.pub

Reactivity of the Fluoro Substituent at Position 7

The fluorine atom at the C7 position is another key functional group that dictates the synthetic utility of this compound. Its high electronegativity and role as a good leaving group in SNAr reactions are its most significant chemical characteristics.

Nucleophilic Aromatic Substitution (SNAr) Capabilities

The C7-fluoro substituent is prone to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The reaction is facilitated by the presence of the electron-withdrawing nitro group at C5, which activates the ring system for nucleophilic attack. libretexts.orgpressbooks.pub In SNAr reactions, fluoride (B91410) is often an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly electrophilic. youtube.com This reactivity allows for the introduction of a wide range of functionalities at the C7 position. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an intramolecular SNAr reaction where an arylhydrazone anion displaces a fluorine atom at an adjacent position on the ring. nih.govresearchgate.net While this specific example involves cyclization to form the indazole, the underlying principle of fluorine displacement by a nucleophile is directly relevant. Such reactions are fundamental in creating diverse indazole derivatives. nih.govresearchgate.net

| Reactant Type | Nucleophile | Conditions | Product Type |

| Arylhydrazone with C2-Fluorine, C5-Nitro | Internal Arylhydrazone Anion | K₂CO₃, DMF, 90°C | 1-Aryl-5-nitro-1H-indazole |

This interactive table illustrates the conditions for an intramolecular SNAr reaction, highlighting the displacement of a fluorine atom activated by a nitro group.

Role in Directing Regioselectivity in Further Functionalizations

The fluorine atom at C7, due to its strong electron-withdrawing inductive effect, influences the regioselectivity of subsequent functionalization reactions. nih.gov This electronic effect can alter the reactivity of different positions on the indazole ring. For instance, in metalation reactions, the electronic nature of substituents can direct the deprotonation to a specific site. nih.gov While specific studies on the directing effect of the C7-fluoro group in this compound are not detailed in the provided results, the general principles of substituent effects on aromatic rings suggest it would play a significant role. The combined electronic influence of both the C7-fluoro and C5-nitro groups would create a unique electronic landscape, guiding incoming reagents to specific positions, thereby controlling the outcome of further chemical modifications. The introduction of fluorine can alter molecular properties like lipophilicity and metabolic stability, making its placement a key strategic consideration in medicinal chemistry. rsc.org

Reactivity at the Indazole Core (1H-Indazole Form Focus)

The indazole ring itself, particularly in its more stable 1H-tautomeric form, is reactive, most notably at its nitrogen atoms. researchgate.net

The N1 position of the 1H-indazole is a common site for functionalization, typically through alkylation or arylation. nih.govorganic-chemistry.org Direct N-alkylation of the indazole core often leads to a mixture of N1 and N2 substituted products, with the ratio depending on reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. beilstein-journals.org For example, studies on substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1 alkylation. nih.gov However, the electronic properties of substituents on the indazole ring play a crucial role. It has been observed that indazoles with electron-withdrawing groups at the C7 position, such as a nitro group, can confer excellent N2 regioselectivity under certain alkylation conditions. nih.gov This suggests that functionalization of this compound at the nitrogen core would be highly influenced by the existing substituents, potentially favoring N2 substitution under specific basic conditions. nih.gov

| Indazole Substituent | Reagent System | Predominant Regioisomer |

| C7-NO₂ | NaH in THF | N2 |

| C3-tert-butyl | NaH in THF | N1 (>99%) |

This interactive table shows how substituents on the indazole ring influence the regioselectivity of N-alkylation.

N-Functionalization and Alkylation/Arylation Reactions

The functionalization of the nitrogen atoms in the indazole ring is a critical step in the synthesis of diverse indazole derivatives. The reaction typically leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. researchgate.netbeilstein-journals.orgnih.gov The ratio of these isomers is dependent on several factors, including the nature of the substituents on the indazole ring, the electrophile used, the base, and the solvent. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

Recent studies have shown that for certain substituted indazoles, high regioselectivity can be achieved. For instance, N-alkylation of various C-3, C-4, C-5, C-6, and C-7 substituted indazoles using sodium hydride (NaH) in tetrahydrofuran (THF) has been investigated to understand the impact of steric and electronic effects on the N-1/N-2 product distribution. nih.gov In a specific example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF resulted in a mixture of N-1 and N-2 isomers in 38% and 46% yields, respectively. beilstein-journals.org

The regioselectivity of N-functionalization is a well-documented challenge in indazole chemistry, with the N-1 isomer generally being the thermodynamically more stable product and the N-2 isomer often being kinetically favored. nih.govbeilstein-journals.orgthieme-connect.com The final product distribution can be influenced by thermodynamic equilibration. nih.govbeilstein-journals.org

The substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation. For example, studies on various substituted indazoles have revealed that the presence of an electron-withdrawing nitro group at the C-7 position, as in 7-nitro-1H-indazole, directs the alkylation to the N-2 position with high selectivity (≥ 96%). nih.gov This is attributed to the electronic effects of the substituent. Conversely, certain substituents at the C-3 position can lead to high N-1 regioselectivity. nih.gov DFT calculations have suggested that for certain indazole-3-carboxylates, a chelation mechanism involving a cation can favor the formation of the N-1 substituted product. nih.gov In contrast, a copper-catalyzed N-2 selective arylation and vinylation of 1H-indazoles has been developed using diaryliodonium salts, highlighting the role of the catalytic system in controlling regioselectivity. thieme-connect.com

Table 1: Regioselectivity in the N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1 Product Yield | N-2 Product Yield | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38% | 46% | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | 44% | 40% | beilstein-journals.org |

| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K2CO3 / DMF | ~50% | ~50% | dergipark.org.tr |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH / THF | Low | ≥ 96% | nih.gov |

C-Functionalization of the Indazole Skeleton

Beyond N-functionalization, the direct modification of the carbon atoms of the indazole ring is a key strategy for synthesizing complex derivatives. chim.itresearchgate.net

The C-3 position of the indazole ring is a common site for functionalization. chim.itresearchgate.net Various methods have been developed for the introduction of different functional groups at this position.

Acylation: C-3 acylation of indazoles can be achieved through various methods, including those involving metalation followed by reaction with an acyl chloride. chim.it Nickel-catalyzed C-3 acylation of 2H-indazoles using aldehydes as the acylating reagent has also been reported. chim.it

Nitration: Direct C-3 nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO. chim.itrsc.org A plausible radical mechanism has been proposed for this transformation. rsc.orgsemopenalex.org The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been described. chim.it

Amination: Copper-catalyzed C-3 amination of 2H-indazoles with other 2H-indazoles or indazol-3(2H)-ones has been developed to produce indazole-containing indazol-3(2H)-one derivatives under mild conditions. acs.orgfigshare.comnih.gov This reaction is believed to proceed through a radical pathway. acs.orgfigshare.com Additionally, an electrochemical, metal-free method for the C-3 amination of 2H-indazoles has been reported, offering high yields and regioselectivity at room temperature. rsc.org Photocatalytic direct C-3 amidation of 2H-indazoles has also been achieved using a photoredox catalyst. acs.org

Formylation: The Vilsmeier-Haack reaction (POCl3/DMF) has been successfully applied to 5-nitro-1H-indazole, yielding the corresponding 3-formyl derivative in high yield. chim.it

Cycloaddition reactions provide a powerful tool for constructing complex heterocyclic systems fused to the indazole core. For instance, the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) can yield N-vinyl-nitro-1H-indazoles. nih.gov These vinyl derivatives can then participate in 1,3-dipolar cycloaddition reactions with in-situ generated nitrile imines to form nitroindazole-pyrazoline derivatives in good yields. nih.gov

Furthermore, N-(2-bromoethyl)nitroindazoles can be converted to the corresponding azides, which then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. nih.gov This "click chemistry" approach allows for the efficient introduction of 1,4-disubstituted triazole units onto the nitroindazole scaffold. nih.gov The synthesis of 3-polyfluoroalkyl-7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones has been achieved through the 1,3-dipolar cycloaddition of alkynes to 7-azido indazole derivatives. researchgate.net

Tautomerism and Aromaticity of the 1H-Indazole System

Indazole exists in different tautomeric forms, with the 1H- and 2H-tautomers being the most significant. nih.govchemicalbook.com The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomeric form, which in turn influences the molecule's aromaticity, stability, and reactivity. nih.govrsc.org

Equilibrium Between 1H- and 2H-Tautomers

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.govchemicalbook.comrsc.org Computational studies have estimated the 1H-tautomer to be more stable by approximately 3.6-4.1 kcal/mol. rsc.orgresearchgate.net This greater stability of the 1H-form has been observed in both the gas phase and in solution, largely independent of the solvent. chemicalbook.com

However, the equilibrium can be influenced by various factors, including substitution patterns and intermolecular interactions. For example, while the 6-1H tautomer of a particular indazole derivative predominates in a polar solvent like DMSO-d6, the 6-2H tautomer is stabilized in less polar solvents through a strong intramolecular hydrogen bond. researchgate.netbgu.ac.il It has also been demonstrated that 2H-tautomers of 3-substituted indazoles can be stabilized by intermolecular hydrogen bonds, allowing them to persist in aprotic solvents. researchgate.netbgu.ac.il In the case of nitro-substituted indazoles, the position of the nitro group can affect the properties and reactivity of the tautomers. For example, 7-nitro-1H-indazole was found to be unreactive in a reaction with formaldehyde (B43269) under acidic conditions, while other nitro-isomers reacted to form 1-substituted derivatives. nih.govacs.org This highlights the significant electronic influence of the substituents on the tautomeric equilibrium and reactivity.

Impact of Fluoro and Nitro Substituents on Tautomeric Preferences

The tautomerism of indazoles, involving the position of the single proton on one of the two nitrogen atoms (N1 or N2), is a critical aspect of their chemical identity. The equilibrium between the 1H- and 2H-tautomers is significantly influenced by the electronic effects of substituents on the carbocyclic ring. In the case of this compound, both the fluoro and nitro groups are electron-withdrawing, which profoundly impacts the tautomeric preference.

Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.gov Computational studies, such as those at the MP2/6-31G** level, indicate that for the parent indazole molecule, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in both the gas phase and in aqueous solution. nih.gov This preference is a result of the electronic distribution and aromaticity of the heterocyclic system.

The introduction of electron-withdrawing substituents, such as a nitro group, further influences this equilibrium. While the 1H form remains the more stable tautomer for nitro-substituted indazoles, the position of the nitro group can modulate the energy difference between the tautomers. The powerful electron-withdrawing nature of the nitro group decreases the electron density in the ring system, affecting the basicity of the nitrogen atoms and the acidity of the N-H proton. For instance, studies on C-nitro-1H-indazoles have affirmed the greater stability of the 1H-tautomer. nih.gov

Similarly, a fluorine atom, particularly at the C7 position adjacent to the pyrazole ring, exerts a strong inductive electron-withdrawing effect. Research on difluoro-substituted indazoles has shown that fluorine substitution impacts the chemical shifts of the ring atoms, which is indicative of a modified electronic environment that would also affect tautomeric stability. researchgate.net

Table 1: Calculated Relative Stabilities of Indazole Tautomers

| Compound | Method/Basis Set | Relative Energy (2H vs 1H) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Indazole | MP2/6-31G** | 15 | nih.gov |

| Indazole | B3LYP/6-311++G(d,p) | 20 (for N-substituted isomers) | nih.gov |

Protonic Behavior and Reactivity in Acidic Media

The behavior of indazoles in acidic media is characterized by the protonation of one of the ring nitrogen atoms, forming an indazolium cation. The site of protonation and the subsequent reactivity are highly dependent on the substitution pattern of the indazole ring. The electron-withdrawing fluoro and nitro groups in this compound play a crucial role in defining its protonic behavior.

In general, 2H-indazoles are considered to be stronger bases than their 1H counterparts. However, since the 1H-tautomer is typically more stable, the protonation equilibrium in acidic solution can be complex. For the parent indazole, protonation leads to the formation of the corresponding indazolium salt.

A comprehensive study on the reaction of various C-nitro-1H-indazoles with formaldehyde in aqueous hydrochloric acid provides significant insight into their reactivity in an acidic environment. nih.govacs.org This reaction, which proceeds via the protonated indazole species, shows a marked dependence on the position of the nitro substituent. While 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde to yield the corresponding N1-hydroxymethyl derivatives, 7-nitro-1H-indazole was reported to be unreactive under the same conditions. nih.govacs.org This suggests that the protonated 7-nitro-1H-indazole is less susceptible to electrophilic attack at the N1 position, likely due to the strong deactivating effect of the C7-nitro group, which significantly lowers the nucleophilicity of the adjacent N1 atom.

In the case of this compound, the molecule possesses two strong electron-withdrawing groups. The 5-nitro group deactivates the entire ring system, while the 7-fluoro group, being directly adjacent to the pyrazole moiety, exerts a powerful inductive effect, further reducing the basicity of both N1 and N2. This combined deactivation is expected to make this compound a very weak base.

Following the trends observed for 7-nitro-1H-indazole, it is highly probable that this compound will exhibit low reactivity toward electrophiles in acidic media. The protonated species would be highly electron-deficient, rendering the pyrazole nitrogen atoms poor nucleophiles. The presence of the fluorine atom at C7 likely enhances the reluctance to react at N1, similar to the effect of the nitro group at the same position. While the 5-nitro group also deactivates the molecule, its influence on the immediate environment of the pyrazole nitrogens is less direct than that of the C7 substituent. Therefore, the protonic behavior of this compound in acidic media is expected to be dominated by a significantly reduced basicity and low nucleophilic reactivity at the ring nitrogen atoms.

Table 2: Reactivity of Nitro-1H-Indazoles with Formaldehyde in Aqueous HCl

| Compound | Reactivity | Main Product | Reference |

|---|---|---|---|

| 1H-Indazole | Reacts | (1H-Indazol-1-yl)methanol | nih.gov |

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol (95%) | acs.org |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

| 7-Nitro-1H-indazole | Does not react | N/A | nih.govacs.org |

Theoretical and Computational Investigations of 7 Fluoro 5 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of 7-fluoro-5-nitro-1H-indazole at the atomic and molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on indazole derivatives, including those with nitro and fluoro substitutions, help in understanding their electronic distribution and reactivity. arpgweb.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine global quantum chemical parameters, which indicate the reactivity of these compounds. arpgweb.com These studies provide a clear representation of the electronic distribution, which is useful for understanding and predicting the reactivity of the indazole nucleus. arpgweb.com The presence and position of electron-withdrawing groups like the nitro group significantly influence the electronic environment of the indazole ring. arpgweb.com

Conformation and Stability Analysis (e.g., GIAO calculations for NMR predictions)

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are instrumental in predicting and confirming the NMR spectra of indazole derivatives. nih.gov For instance, GIAO/DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to provide a sound basis for experimental NMR observations in studies of reactions involving nitro-1H-indazoles. nih.gov These calculations can help in assigning NMR spectra and confirming the structures of different isomers and tautomers. nih.gov

Conformational analysis helps in understanding the stability of different spatial arrangements of the atoms in a molecule. In a study on related nitro-1H-indazoles, the 1H-tautomer was found to be more stable than the 2H tautomer. nih.gov The relative stability of different conformers can be influenced by factors such as intramolecular hydrogen bonding and the solvent environment. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's reactivity and stability. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. researchgate.net DFT calculations can be used to determine the energies of the HOMO and LUMO and thus the energy gap. nih.gov This analysis helps in identifying which parts of the molecule are more likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a reaction.

Mechanistic Studies of Reactions Involving this compound

Computational methods are also employed to study the mechanisms of reactions involving this compound.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely reaction pathways and the structures of transition states. While specific studies on this compound are not detailed in the provided results, the methodology is well-established for related compounds. For example, in the study of the reaction of NH-indazoles with formaldehyde (B43269), computational analysis helped to understand why certain isomers are formed and why 7-nitro-1H-indazole is unreactive under certain conditions. nih.gov Such studies can elucidate the role of catalysts and reaction conditions.

Radical Pathways in Functionalization Reactions

Radical reactions are an important class of reactions for the functionalization of heterocyclic compounds. Computational studies can provide insights into the mechanisms of these reactions. For instance, in the C3-nitration of 2H-indazoles, a plausible mechanism was proposed based on control experiments and quantum chemical calculations. chim.it These studies can help to understand the formation of radical intermediates and their subsequent reactions. nih.gov The initiation of radical reactions and the stability of the resulting radical intermediates are key factors that can be investigated computationally. nih.gov

Molecular Modeling and Simulations

Computational chemistry provides a powerful lens through which to examine the nuanced structural and energetic landscape of molecules like this compound. While direct and extensive experimental data for this specific isomer remain limited, a wealth of information can be gleaned from studies on closely related analogues and from the fundamental principles of physical organic chemistry.

The conformational landscape of this compound is primarily defined by the tautomerism inherent to the indazole ring and the orientation of the nitro group. Like other indazoles, it can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. nih.gov Generally, the 1H-tautomer of indazole is the more stable form in both the gas phase and in solution. nih.gov For the parent indazole molecule, the 1H-tautomer is favored by approximately 15 kJ·mol⁻¹. nih.gov

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. For the related compound, 7-nitro-1H-indazole, DFT calculations (B3LYP/6-311++G(d,p)) have been used to analyze its structure and energetics. nih.gov These studies, in conjunction with experimental solution and solid-state NMR, provide a robust framework for understanding the conformational preferences of nitroindazole derivatives. nih.govnih.gov

In the solid state, the conformation is dictated by the crystal packing forces. X-ray crystallographic studies of 7-nitroindazole (B13768) reveal that it exists as the 1H-tautomer and forms hydrogen-bonded dimers in the crystal lattice. It is reasonable to predict that this compound would also favor the 1H tautomeric form in the solid state. The planarity of the indazole ring system is a key feature, with the substituents lying in or close to the plane of the bicyclic core. The primary conformational variable, aside from tautomerism, would be the dihedral angle of the nitro group relative to the aromatic ring. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the ring to minimize steric strain.

In solution, the molecule will exist as an equilibrium mixture of conformers. The position of the tautomeric equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. While the 1H-tautomer is generally predominant, the presence of both 1H and 2H tautomers in solution for some substituted indazoles has been observed using NMR spectroscopy. researchgate.net For this compound, it is anticipated that the 1H-tautomer would be the major species in most common solvents.

Table 1: Predicted Conformational Data for this compound (Note: This table is generated based on theoretical predictions and data from analogous compounds, as direct experimental data for this compound is not readily available in the cited literature.)

| Parameter | Predicted Value/State | Basis of Prediction |

| Predominant Tautomer (Solid State) | 1H-indazole | Analogy with 7-nitroindazole crystal structure and general indazole chemistry. nih.govresearchgate.net |

| Predominant Tautomer (Solution) | 1H-indazole | General stability trends for indazoles and NMR studies of related compounds. nih.govresearchgate.net |

| Nitro Group Orientation | Likely near-planar with the indazole ring, with potential for slight twisting. | General structural features of nitroaromatic compounds. |

| Fluorine Position | Coplanar with the indazole ring. | General structural features of fluorinated aromatic systems. |

The supramolecular chemistry of this compound is governed by a combination of hydrogen bonding, aromatic interactions, and interactions involving the fluorine and nitro substituents. These non-covalent forces are critical in determining the crystal packing and can influence the molecule's solubility and interactions with biological targets.

Hydrogen Bonding: The most significant hydrogen bond donor in this compound is the N-H proton of the pyrazole (B372694) ring. This proton can engage in hydrogen bonding with a suitable acceptor. In the solid state, it is highly probable that this N-H group will form hydrogen bonds with the pyrazolic nitrogen atom of a neighboring molecule, leading to the formation of dimers or catemeric chains, a common motif in indazole crystal structures. rsc.org The nitro group can also act as a hydrogen bond acceptor, with its oxygen atoms interacting with hydrogen bond donors. researchgate.net While the fluorine atom is generally considered a weak hydrogen bond acceptor, its ability to participate in such interactions, particularly with strong donors, has been documented. nih.govresearchgate.net

Aromatic Interactions: The electron-rich indazole ring system can participate in π-π stacking interactions. The introduction of a fluorine atom can modulate these interactions. Studies on fluorinated aromatic compounds have shown that phenyl-pentafluorophenyl interactions can lead to co-planar, fully stacked geometries, driven by electrostatic complementarity between the electron-rich and electron-poor aromatic rings. rsc.org The presence of both an electron-withdrawing nitro group and a fluorine atom on the indazole ring of this compound will create a polarized aromatic system, likely influencing its stacking behavior with other aromatic molecules.

Other Supramolecular Interactions: Beyond classical hydrogen bonds and π-π stacking, other weak interactions play a role in the supramolecular assembly. These include C-H···O and C-H···F hydrogen bonds, as well as potential n→π* interactions. The nitro group is known to participate in directional interactions with electron-rich centers, sometimes referred to as π-hole interactions, which can be a significant factor in the crystal packing of nitro-substituted compounds. nih.gov

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| N-H···N Hydrogen Bond | N-H (donor) of one molecule and pyrazolic N (acceptor) of another. | High (likely a primary motif in the solid state). |

| N-H···O Hydrogen Bond | N-H (donor) and nitro group oxygen (acceptor). | Possible, may compete with N-H···N bonding. |

| C-H···O/N/F Hydrogen Bonds | Aromatic C-H (donor) and O, N, or F atoms (acceptors). | Moderate to weak, contribute to overall crystal packing. |

| π-π Stacking | Indazole ring systems. | Moderate, influenced by the electronic nature of the substituents. |

| π-hole Interactions | Nitrogen atom of the nitro group (acceptor) and electron-rich regions. | Possible, contributing to the stability of the crystal lattice. nih.gov |

| Halogen Bonding (C-F···X) | Fluorine atom as a weak halogen bond donor. | Weak, but can contribute to directional packing. |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 7-fluoro-5-nitro-1H-indazole, offering precise insights into the proton, carbon, and nitrogen environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy for this compound provides critical information about the electronic environment of the hydrogen atoms attached to the indazole core. The spectrum is expected to show distinct signals for the protons at positions 3, 4, and 6, in addition to the broad signal of the N-H proton.

The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group at C5 and the fluorine atom at C7. The nitro group strongly deshields adjacent protons, shifting their resonance to a lower field (higher ppm). The fluorine atom also exerts a deshielding effect and, crucially, introduces spin-spin coupling with nearby protons.

Based on analyses of related substituted indazoles, the following characteristics are anticipated for the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆:

N-H Proton: A broad singlet is expected at a very downfield position, typically above 13 ppm, characteristic of the acidic proton of the indazole ring. chemicalbook.com

H3 Proton: This proton would likely appear as a singlet or a narrow doublet due to a small coupling with H4.

H4 and H6 Protons: These protons will appear as doublets due to coupling with each other and will also exhibit coupling to the fluorine atom at C7. The presence of the nitro group at C5 would cause a significant downfield shift for both H4 and H6.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 1-H | >13.0 | Broad Singlet | - |

| H3 | ~8.2 - 8.5 | Singlet / Narrow Doublet | - |

| H4 | ~8.0 - 8.3 | Doublet of Doublets | ³J(H-H), ⁴J(H-F) |

| H6 | ~8.6 - 8.9 | Doublet of Doublets | ³J(H-H), ³J(H-F) |

Predicted data is based on the analysis of similar nitro- and fluoro-substituted indazole compounds.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is essential for mapping the carbon framework of this compound. The spectrum will display seven distinct signals corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts are influenced by the attached substituents and the hybridization of the carbon atoms.

The carbon atom attached to the fluorine (C7) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large. Carbons at positions C6 and C7a will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbons directly bonded to the electron-withdrawing nitro group (C5) and the electronegative nitrogen atoms (C3, C7a) will be shifted downfield. researchgate.net

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C3 | 135 - 140 | Present (small) |

| C3a | 120 - 125 | Present |

| C4 | 115 - 120 | Present |

| C5 | 142 - 147 | Present |

| C6 | 110 - 115 | Present (large) |

| C7 | 150 - 155 (doublet) | ¹JCF (very large) |

| C7a | 140 - 145 | Present (large) |

Predicted data is based on the analysis of similar nitro- and fluoro-substituted indazole compounds. rsc.org

¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of the three nitrogen atoms in this compound. researchgate.net The technique is invaluable for distinguishing between the two heterocyclic nitrogen atoms (N1 and N2) and the nitrogen of the nitro group. nih.gov

The chemical shifts of the indazole nitrogens are highly dependent on their bonding environment and tautomeric form. researchgate.net For the stable 1H-indazole tautomer, N1 (pyrrole-type) and N2 (pyridine-type) will have distinct chemical shifts. The nitrogen of the nitro group (NO₂) is expected to resonate at a much lower field (higher ppm value) compared to the ring nitrogens. researchgate.netnih.gov

| Nitrogen Atom | Predicted Chemical Shift Range (δ, ppm, relative to NH₃) |

| N1 | 150 - 190 |

| N2 | 330 - 370 |

| N (NO₂) | 355 - 395 |

Predicted chemical shift ranges are based on general values for indazoles and nitroaromatic compounds. science-and-fun.de

Multi-nuclear and Solid-State NMR Techniques

Further structural details can be obtained using more advanced NMR techniques.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. southampton.ac.uk A single signal would be expected for the fluorine at C7. The chemical shift of this signal and its coupling to adjacent protons (H6) and carbons (C6, C7, C7a) can confirm its position and electronic environment.

Solid-State NMR (SSNMR): SSNMR techniques, such as Cross-Polarization Magic Angle Spinning (CPMAS), can be used to study the compound in its crystalline form. nih.gov This is particularly useful for investigating intermolecular interactions, such as hydrogen bonding involving the N-H group, and for observing the effects of crystal packing on the molecular structure. ¹³C and ¹⁵N CPMAS experiments can provide data on the solid-state tautomeric form and conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₇H₄FN₃O₂) is approximately 181.12 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern is expected to be characteristic of nitroaromatic compounds. Common fragmentation pathways would likely include:

Loss of a nitro group (NO₂), resulting in a fragment ion at [M-46]⁺.

Loss of nitric oxide (NO), giving a fragment at [M-30]⁺, followed by the loss of a carbonyl group (CO).

Cleavage of the pyrazole (B372694) ring, potentially leading to the loss of N₂ or HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds. nih.gov

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Indazole N-H | N-H stretch | 3300 - 3500 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Nitro Group | N-O asymmetric stretch | 1500 - 1560 (strong) |

| Nitro Group | N-O symmetric stretch | 1300 - 1370 (strong) |

| Carbon-Fluorine | C-F stretch | 1000 - 1250 |

Predicted absorption ranges are based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's structure and its packing in the crystal lattice.

The crystal structure of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, has been determined, and its crystallographic data are presented below. researchgate.net This data provides a valuable reference for the anticipated crystal parameters of this compound. The molecule is reported to have a nearly planar indazole system. researchgate.net

Table 1: Crystallographic Data for the Related Compound 3-chloro-1-methyl-5-nitro-1H-indazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.618 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

This interactive table provides the crystallographic parameters for a related nitroindazole derivative, offering insights into the expected solid-state structure of this compound.

Other Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis, Fluorescence, if applicable for structural properties)

Beyond X-ray crystallography, other spectroscopic methods are indispensable for confirming the structure and probing the electronic properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum is expected to show characteristic bands corresponding to the π → π* and n → π* transitions of the aromatic indazole core and the nitro group. The position and intensity of these bands are sensitive to the substitution pattern on the indazole ring.

Fluorescence Spectroscopy: Indazole derivatives, particularly those with electron-withdrawing groups like the nitro group, can exhibit fluorescence. semanticscholar.orgresearchgate.net The study of the fluorescence properties, including the excitation and emission wavelengths and quantum yield, can provide valuable information about the molecule's electronic structure and its potential applications as a fluorescent probe. semanticscholar.org For instance, new fluorescent compounds have been synthesized from 5-nitro-1H-indazole, and their photophysical properties have been investigated. semanticscholar.orgresearchgate.net The absorption and emission spectra of these compounds are typically recorded in various solvents to understand the effect of the environment on their electronic properties. semanticscholar.org

The following table summarizes the type of spectroscopic data that would be obtained for this compound, based on studies of similar compounds. semanticscholar.org

Table 2: Representative Spectroscopic Data for Nitroindazole Derivatives semanticscholar.org

| Spectroscopic Technique | Parameter | Typical Value Range |

|---|---|---|

| UV-Vis Spectroscopy | λmax (nm) | 350 - 400 |

| Fluorescence Spectroscopy | λexcitation (nm) | 370 - 400 |

| λemission (nm) | 440 - 460 |

This interactive table illustrates the expected ranges for key parameters in UV-Vis and fluorescence spectroscopy for a nitroindazole derivative like this compound, based on data from related compounds.

Advanced Applications and Future Research Directions of Indazole Derivatives

Role as Chemical Building Blocks in Complex Molecule Synthesis

While specific documented examples of 7-fluoro-5-nitro-1H-indazole as a direct building block in the synthesis of complex molecules are not extensively reported in publicly available literature, its structure suggests significant potential. The presence of three distinct functional regions—the fluoro group, the nitro group, and the reactive pyrazole (B372694) ring—makes it a versatile synthon for constructing more elaborate molecular architectures.

The broader family of substituted indazoles is widely utilized in the synthesis of pharmacologically active compounds. For instance, various indazole derivatives are key intermediates in the preparation of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. nih.govnih.gov The reactivity of the nitro group allows for its reduction to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. The fluorine atom can influence the molecule's metabolic stability and binding affinity to biological targets.

Research on related compounds, such as 1-aryl-5-nitro-1H-indazoles, demonstrates the utility of the nitro-indazole core in building complex structures. These syntheses often involve the formation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Such methodologies could potentially be adapted for this compound to create a diverse library of novel compounds.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

| Nitro Group | Reduction (e.g., with H₂, Pd/C) | Amino-fluoro-indazoles |

| Nucleophilic Aromatic Substitution | Substituted nitro-indazoles | |

| Pyrazole N-H | N-Alkylation/N-Arylation | N-substituted indazoles |

| Fluoro Group | Nucleophilic Aromatic Substitution (under harsh conditions) | Ether or amine substituted indazoles |

Application as Ligands in Coordination Chemistry

The application of this compound as a ligand in coordination chemistry is an area with underexplored potential. Generally, indazole derivatives are effective ligands for a variety of metal ions due to the presence of two nitrogen atoms in the pyrazole ring that can coordinate to metals.

Studies on related indazole derivatives have demonstrated their ability to form stable coordination complexes. For example, 1H-indazole-6-carboxylic acid has been used to synthesize coordination polymers with Zn(II) and Cd(II), exhibiting interesting photoluminescent properties. mdpi.com The coordination can occur through the pyrazole nitrogen atoms, and other functional groups on the indazole ring can also participate in binding or influence the electronic properties of the resulting complex.

In the case of this compound, the electron-withdrawing nature of the fluoro and nitro groups would decrease the basicity of the pyrazole nitrogens, which could affect their coordination affinity. However, these substituents could also modulate the photophysical properties of the resulting metal complexes, making them interesting candidates for applications in catalysis, sensing, or as luminescent materials.

Development of Novel Scaffolds for Chemical Probe Design

Chemical probes are essential tools for studying biological systems, and indazole derivatives have been identified as valuable scaffolds for their design. While there is no specific literature on the use of this compound for this purpose, its structural features make it an attractive candidate.

The development of novel scaffolds often involves creating molecules with specific properties that allow for the investigation of biological targets. The indazole nucleus is present in a number of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. google.com The introduction of fluorine can enhance binding affinity and metabolic stability, while the nitro group can be used as a handle for further functionalization or as a photoactivatable group.

For instance, fluoro-substituted pyrazolylpyrazolines have been synthesized and shown to possess significant antimalarial and antitubercular activities, highlighting the importance of fluorine in designing bioactive scaffolds. ambeed.com The rational design of probes based on the this compound scaffold could lead to the discovery of new tools for chemical biology.

Exploration in Materials Science for Functional Molecules

The exploration of indazole derivatives in materials science has led to the development of functional molecules with applications as fluorescent compounds and electronically active materials. The specific compound this compound is not yet widely studied in this context, but its properties suggest potential.

The synthesis of new fluorescent compounds from 5-nitro-1H-indazole has been reported, where the nitro-indazole core is reacted with various arylacetonitriles to produce novel heterocyclic dyes. sigmaaldrich.com These compounds exhibit interesting optical properties, and their absorption spectra are influenced by solvent polarity. Theoretical calculations, such as density functional theory (DFT), have been used to understand their electronic structure and predict their absorption spectra. sigmaaldrich.com

The presence of both a fluoro and a nitro group on the indazole ring of this compound would likely lead to interesting photophysical properties. The electron-withdrawing nature of these groups can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. The potential for this compound to act as a building block for larger, conjugated systems makes it a promising candidate for the development of new organic electronic materials.

Table 2: Potential Material Science Applications of Substituted Indazoles

| Compound Class | Potential Application | Reference |

| Nitro-indazole derivatives | Fluorescent Dyes | sigmaaldrich.com |

| Indazole-based coordination polymers | Luminescent Materials | mdpi.com |

| Fluoro-substituted heterocycles | Bioactive Materials | ambeed.com |

Methodological Advancements in Indazole Synthesis

While a specific, optimized synthesis for this compound is not detailed in the available literature, various methods for the synthesis of substituted indazoles have been developed. These methods often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of ortho-haloaryl compounds with hydrazines.

An efficient route to substituted 1-aryl-5-nitro-1H-indazoles involves the preparation of arylhydrazones from acetophenone (B1666503) or benzaldehyde (B42025) derivatives substituted with fluorine at the C2 position and a nitro group at the C5 position. nih.gov This is followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. A one-pot domino process has also been developed for the acetophenone series. nih.gov

The synthesis of 7-fluoro-1H-indazole has been achieved from 2-fluoro-6-methylaniline (B1315733) through a multi-step process involving acetylation, cyclization with isoamyl nitrite (B80452), and subsequent deacetylation. guidechem.com These general strategies could likely be adapted for the synthesis of this compound, potentially starting from a 2,4-difluoro-6-nitrotoluene or a related precursor.

Mechanistic Understanding of Indazole Reactivity for Rational Design

A mechanistic understanding of the reactivity of substituted indazoles is crucial for the rational design of new molecules with desired properties. Studies on the reactivity of nitro-1H-indazoles have provided insights into their chemical behavior.

For example, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the mechanism of N1-CH2OH derivative formation. It was observed that indazole itself and 4-, 5-, and 6-nitro-1H-indazoles react, whereas 7-nitro-1H-indazole is unreactive under the same conditions. researchgate.net This highlights the significant influence of the position of the nitro group on the reactivity of the indazole ring. The reduced reactivity of the 7-nitro isomer is likely due to steric hindrance and the electron-withdrawing effect of the nitro group in close proximity to the pyrazole ring.

The presence of a fluorine atom at the 7-position, as in this compound, would further influence the electronic environment of the indazole core. The strong electron-withdrawing nature of both the 7-fluoro and 5-nitro groups would decrease the nucleophilicity of the pyrazole nitrogens and affect the acidity of the N-H proton. A detailed mechanistic study of this specific compound would be invaluable for predicting its reactivity and for designing synthetic routes to new derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 7-fluoro-5-nitro-1H-indazole?

A common approach involves cyclization reactions starting from fluorinated aniline precursors. For example, 2-fluoroaniline derivatives can undergo nitration followed by hydrazine-mediated cyclization under acidic conditions to form the indazole core. Optimizing reaction parameters (e.g., temperature, acid catalyst concentration) is critical for achieving high yields. Similar protocols are used for structurally related compounds like 4-chloro-5-fluoro-1H-indazole, where cyclocondensation with hydrazine hydrate is performed in acidic media . For nitro-substituted indazoles, nitration steps must be carefully controlled to avoid over-oxidation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and absence of byproducts.

- X-ray crystallography for unambiguous structural determination. Programs like SHELXL are widely used for refining crystallographic data, ensuring accurate bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for nitro-substituted indazoles?

Discrepancies in yields often arise from variations in reaction conditions (e.g., catalyst type, solvent purity). For example, cyclization of 2-fluoroaniline derivatives may yield 50–80% depending on the acid catalyst (e.g., HCl vs. H₂SO₄). To address this:

- Perform Design of Experiments (DoE) to systematically test variables (temperature, catalyst loading).

- Use HPLC-MS to track intermediate formation and identify side reactions.

- Compare results with structurally analogous compounds, such as 3-iodo-4-methyl-6-nitro-1H-indazole, where iodination efficiency depends on solvent polarity .

Q. What strategies are effective for functionalizing this compound at the 3-position?

The nitro group at C5 and fluorine at C7 direct electrophilic substitution to the C3 position. Example methods:

- Iodination : Use N-iodosuccinimide (NIS) in DMF with a copper catalyst, as demonstrated for 3-iodo-6-nitro-1H-indazole .

- Chloromethylation : React with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃, a method validated for 3-(chloromethyl)-5-fluoro-1H-indazole .

Q. How can computational methods guide the pharmacological profiling of this compound?

- Perform molecular docking to predict binding affinities for target proteins (e.g., kinases, receptors). Tools like AutoDock Vina can model interactions, as seen in studies of benzimidazole-triazole hybrids .

- Use QSAR models to correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity. Reference datasets from similar fluorinated indazoles, such as 7-fluoro-1-methyl-1H-indazol-3-amine, which show anticancer potential .

Q. What analytical techniques are recommended for studying environmental degradation pathways of nitro-indazoles?

- LC-MS/MS to identify degradation products in aqueous systems.

- Electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generated during photodegradation.